molecular formula C11H16ClN5 B13347545 cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride

Cat. No.: B13347545
M. Wt: 253.73 g/mol
InChI Key: MHKJSOCUGZPRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure features a methyl-substituted cyclobutane ring fused to a 7H-pyrrolo[2,3-d]pyrimidine core, with a hydrochloride counterion enhancing solubility and stability. The compound is synthesized via catalytic hydrogenation using Pd(OH)₂ and cyclohexene in ethanol, yielding a white solid with a 76% isolated yield .

Key structural attributes include:

  • Cis-configuration: Ensures spatial alignment of functional groups for target binding.
  • Pyrrolopyrimidine core: A heterocyclic scaffold common in kinase inhibitors and anticancer agents.
  • Hydrochloride salt: Improves aqueous solubility for bioavailability.

Properties

Molecular Formula

C11H16ClN5

Molecular Weight

253.73 g/mol

IUPAC Name

1-N-methyl-1-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C11H15N5.ClH/c1-16(8-4-7(12)5-8)11-9-2-3-13-10(9)14-6-15-11;/h2-3,6-8H,4-5,12H2,1H3,(H,13,14,15);1H

InChI Key

MHKJSOCUGZPRAA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC(C1)N)C2=NC=NC3=C2C=CN3.Cl

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core and the cyclobutane-1,3-diamine moiety.
  • Coupling Reaction : A palladium-catalyzed cross-coupling reaction is used to link these two components, forming the desired compound.
  • Purification : The final product is purified using techniques such as chromatography and crystallization.

Analysis of Preparation Methods

The preparation methods for this compound involve complex chemical reactions that require precise conditions to achieve high yields and purity. The use of palladium-catalyzed reactions is common due to their efficiency in forming carbon-nitrogen bonds.

Challenges in Synthesis

  • Yield and Purity : Achieving high yields and purity can be challenging due to the complexity of the reactions involved.
  • Selectivity : Ensuring the selectivity of the coupling reactions to avoid unwanted side products is crucial.
  • Scalability : Scaling up the synthesis while maintaining efficiency and cost-effectiveness is a significant challenge.

Data and Research Findings

Physical and Chemical Properties

Property Value
Molecular Formula C11H16ClN5
Molecular Weight 253.73 g/mol
Structure Pyrrolo[2,3-d]pyrimidine core fused with a cyclobutane ring

Therapeutic Applications

  • Kinase Inhibition : The compound has been investigated for its role as a kinase inhibitor, particularly in treating diseases like cancer and autoimmune disorders.
  • Selectivity and Potency : Studies have highlighted its selectivity towards certain Janus kinases (JAKs), which is crucial for minimizing side effects while maximizing therapeutic efficacy.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with different biological targets, particularly kinases. These studies reveal its selectivity towards certain JAK isoforms, which is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride is a synthetic compound with potential therapeutic applications, particularly as a kinase inhibitor. It features a pyrrolo[2,3-d]pyrimidine core fused with a cyclobutane ring, contributing to its biological activity and specificity. The molecular formula is C11H16ClN5, and it has a molecular weight of 253.73 g/mol.

Scientific Research Applications

This compound is investigated for its role as a kinase inhibitor, especially in treating diseases like cancer and autoimmune disorders. By inhibiting specific kinases, it can regulate cell signaling pathways critical in disease progression. Studies have highlighted its selectivity and potency towards Janus kinases (JAKs), which are implicated in inflammation and immune responses.

Therapeutic Potential

  • Kinase Inhibition: this compound is researched as a kinase inhibitor for diseases like cancer and autoimmune disorders.
  • JAK Inhibition: It shows selectivity towards JAK isoforms, crucial for minimizing side effects and maximizing therapeutic efficacy in treating inflammatory diseases like rheumatoid arthritis. PF-04965842, a cyclobutane derivative, is a selective JAK1 inhibitor with oral bioavailability . It was nominated as a clinical candidate for treating JAK1-mediated autoimmune diseases .
  • Structural Similarities: Several compounds share structural similarities:
    • Tofacitinib: A JAK inhibitor and the first approved oral JAK inhibitor for rheumatoid arthritis.
    • Abrocitinib: A newer generation drug with improved selectivity for JAK1.

Neurobiological Applications

Kynurenine (KYN) metabolites, including kynurenic acid (KYNA), have garnered attention in neurobiology for their roles in neuroprotection . KYNA, in particular, functions as a potent antioxidant and non-competitive antagonist of NMDA receptors .

  • Neuroprotection: KYNA contributes to preserving neuronal health by modulating NMDA receptors . It acts as a natural antagonist of the NMDA receptor, which plays a key role in synaptic plasticity and cognitive functions .
  • NMDA Receptor Antagonism: KYNA's inhibition of NMDA receptors is instrumental in preventing neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .
  • Comparison with Quinolinic Acid (QUIN): KYNA functions as an NMDA receptor antagonist, offering protection against neurological damage, while QUIN acts as an NMDA receptor agonist, promoting harmful processes . This duality highlights the KYN pathway's influence on brain health .
  • Dual Pro-oxidant and Antioxidant Properties: KYN pathway metabolites, such as KYNA and picolinic acid (PA), exhibit both antioxidant and pro-oxidant properties, depending on concentration and cellular environment . PA can enhance the generation of reactive oxygen species (ROS) and high-valent metal species, accelerating oxidation reactions .
  • Receptor Modulation: KYNA acts as a significant modulator in the brain through its antagonist activities at key receptors . It is a potent antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling . KYNA also antagonizes AMPA receptors, further damping excitatory neurotransmission, and has inhibitory effects on metabotropic glutamate receptors (mGluRs) . Additionally, KYNA is an endogenous AhR agonist, linking it to anti-inflammatory processes and broader neuroprotective properties .

Other Pathways

  • Indoxyl Sulfate (INS) Pathway: In this pathway, tryptophanase (TNA) converts Trp to indole, which is then metabolized into indoxyl and subsequently INS . INS exhibits a dual role as both a pro-oxidant and antioxidant, with effects that are context- and concentration-dependent .
    • In chronic kidney disease (CKD), INS primarily acts as a pro-oxidant, promoting oxidative stress and inflammation .
    • Under normal physiological conditions, INS can have antioxidant effects by scavenging radicals and protecting against lipid oxidation .
    • INS is a potent endogenous agonist of the AhR, activating target genes and contributing to oxidative stress, inflammation, and endothelial dysfunction .

Mechanism of Action

The mechanism of action of cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, primarily kinases . By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a promising candidate for targeted therapies in oncology and other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Compound Structural Differences Synthesis Key Properties Biological Activity
Compound A - Cyclobutane-1,3-diamine backbone
- Methyl group at N1
- HCl counterion
Pd(OH)₂-catalyzed hydrogenation in EtOH - Molecular weight: 279.75 g/mol (free base)
- White solid
- Soluble in polar solvents
Kinase inhibition (e.g., JAK2, EGFR); antitumor activity in preclinical models (data pending)
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide - Propane-1-sulfonamide substituent
- No cyclobutane-1,3-diamine
Multi-step synthesis involving 2,2,2-trifluoroethylsulfonyl chloride - Higher molecular weight (356.4 g/mol)
- Likely reduced solubility
Enhanced selectivity for tyrosine kinases; improved metabolic stability
cis-N-Methyl-N-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine dihydrobromide - Tosyl (p-toluenesulfonyl) group at pyrrolo N7
- Dihydrobromide salt
Tosyl protection during synthesis - Increased steric bulk
- Bromide salt improves crystallinity
Reduced off-target effects due to tosyl group; potential for CNS penetration

Key Findings:

Structural Impact on Solubility: Compound A’s hydrochloride salt confers superior aqueous solubility compared to the sulfonamide and dihydrobromide analogs, which may translate to better oral bioavailability .

Synthetic Complexity :

  • Compound A requires fewer synthetic steps (e.g., direct hydrogenation) compared to the sulfonamide derivative, which involves hazardous reagents like trifluoroethylsulfonyl chloride .

Biological Selectivity :

  • The sulfonamide analog exhibits higher kinase selectivity due to its bulkier substituent, whereas Compound A ’s compact structure may favor broad-spectrum kinase inhibition .

Stability and Formulation :

  • The dihydrobromide salt’s crystallinity makes it advantageous for solid-dose formulations, while Compound A ’s hydrochloride form is preferable for liquid formulations .

Biological Activity

The compound cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride is a synthetic molecule with notable potential in therapeutic applications, particularly as a kinase inhibitor. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a cyclobutane ring, contributes to its biological activity and specificity. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C11H16ClN5
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 2728760-75-4

This compound primarily functions as a kinase inhibitor , targeting specific kinases involved in various signaling pathways. The compound has shown selectivity towards Janus kinases (JAKs), which play critical roles in inflammation and immune responses. By inhibiting these kinases, the compound can modulate cellular processes associated with disease progression, particularly in cancer and autoimmune disorders.

Therapeutic Applications

  • Cancer Treatment :
    • The compound has been investigated for its anti-tumor activity. Studies indicate that it may inhibit the growth of cancer cells while sparing normal cells from toxicity, making it a promising candidate for targeted cancer therapies .
    • A related study demonstrated that other pyrroloquinazoline derivatives exhibit potent anti-breast cancer activity without harming normal mammary epithelial cells .
  • Anti-inflammatory Effects :
    • The inhibition of JAKs by this compound suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions. Selective inhibition may reduce side effects commonly associated with broader-spectrum anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in determining the biological activity of the compound. For instance, modifications to the pyrrolo[2,3-d]pyrimidine core can significantly influence its potency and selectivity against different kinase targets. Comparison with other JAK inhibitors like Tofacitinib and Abrocitinib illustrates how slight changes in structure can lead to variations in therapeutic efficacy and safety profiles.

Compound NameStructural FeaturesUnique Aspects
TofacitinibJAK inhibitorFirst approved oral JAK inhibitor for rheumatoid arthritis
AbrocitinibJAK inhibitorNewer generation drug with improved selectivity for JAK1
PF-04965842Cyclobutane derivativeSelective JAK1 inhibitor with oral bioavailability

Study on Cytotoxicity and Efficacy

In a recent study evaluating the cytotoxic effects of this compound on various cancer cell lines, results indicated that while the compound effectively reduced cell viability in tumor cells, it did not exhibit significant toxicity to normal human cells at therapeutic concentrations. This finding supports its potential as a safer alternative in cancer therapy .

In Vivo Studies

Preclinical models have demonstrated that this compound can significantly reduce tumor size in xenograft models while maintaining a favorable safety profile. The ability to selectively target diseased tissues while sparing healthy tissues is crucial for developing effective cancer treatments with minimal side effects .

Q & A

Basic: What synthetic strategies are recommended for synthesizing cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine scaffolds. Key steps include:

  • Cyclobutane ring formation : Use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) for deprotonation and cyclization .
  • Amination : Introduction of the methyl group via nucleophilic substitution with methylamine derivatives under controlled pH (e.g., using triethylamine as a base) .
  • Hydrochloride salt formation : Final purification via recrystallization in solvents like isopropanol or methanol to enhance stability .
    Critical Note : Optimize reaction temperatures (e.g., −78°C for cyclobutane intermediates) to avoid side products .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., cis-configuration) and amine proton environments. For example, pyrrolo[2,3-d]pyrimidine protons resonate at δ 6.2–8.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Confirm absolute stereochemistry and hydrogen bonding patterns, as demonstrated in related pyrrolopyrimidine derivatives .

Advanced: How can researchers evaluate target selectivity, particularly against Janus kinase (JAK) family members?

Methodological Answer:

  • Biochemical Assays : Use recombinant JAK1, JAK2, and JAK3 enzymes with ATP-competitive binding assays. Measure IC50_{50} values to quantify potency (e.g., nanomolar-range selectivity for JAK1 over JAK2) .
  • Cellular Assays : Test in human whole blood to assess functional cytokine inhibition (e.g., IL-6 for JAK1 vs. EPO for JAK2). Discrepancies between biochemical and cellular data may require orthogonal assays (e.g., phospho-STAT3/5 quantification) .
  • Structural Insights : Leverage X-ray co-crystallography to identify key binding interactions (e.g., hinge region hydrogen bonds with pyrrolopyrimidine core) .

Advanced: What in vivo models are suitable for assessing therapeutic efficacy?

Methodological Answer:

  • Rat Adjuvant-Induced Arthritis (rAIA) : Monitor joint inflammation reduction and cytokine profiles (e.g., IL-17, TNF-α) to validate JAK1-mediated anti-inflammatory effects .
  • Dose Optimization : Use pharmacokinetic studies to determine bioavailability. For example, oral administration with AUC024_{0-24} > 1000 ng·h/mL and half-life >4 hours ensures sustained target engagement .

Advanced: How to resolve contradictions between biochemical potency and cellular activity data?

Methodological Answer:

  • Solubility Check : Use kinetic solubility assays in PBS (pH 7.4) or simulated intestinal fluid. Poor solubility may require salt forms (e.g., hydrochloride) or prodrug strategies .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-JAK interactions.
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may contribute to cellular effects .

Advanced: What strategies improve bioavailability and pharmacokinetic properties?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility without compromising JAK1 binding .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates. Characterize salt stability under accelerated conditions (40°C/75% RH) .
  • Prodrug Design : Esterification of amines (e.g., methyl carbamate derivatives) can enhance oral absorption, as seen in related JAK inhibitors .

Basic: How to validate stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns with heptane/ethanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Compare spectra with reference standards to confirm cis-configuration.
  • NOESY NMR : Detect spatial proximity between cyclobutane protons and the pyrrolopyrimidine ring .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with JAK1 (PDB: 4L00). Focus on conserved interactions (e.g., Lys908 hydrogen bonding) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for methyl vs. ethyl substitutions on the cyclobutane ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.